molecular formula C13H22ClN5 B12227832 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12227832
M. Wt: 283.80 g/mol
InChI Key: JTYFJNGCXGGSJY-UHFFFAOYSA-N
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Description

This compound is a bispyrazolic methanamine derivative featuring two ethyl groups (at N1 of both pyrazole rings) and a methyl group at the 3-position of the first pyrazole ring. Its molecular formula is C₁₃H₂₂N₅, with a molecular weight of 255.75 g/mol (inferred from structural analogs in and ). While direct pharmacological data for this compound are unavailable, its structural analogs are used as building blocks in medicinal chemistry and catalysis (e.g., ).

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-10-12(11(3)16-17)8-14-9-13-6-7-15-18(13)5-2;/h6-7,10,14H,4-5,8-9H2,1-3H3;1H

InChI Key

JTYFJNGCXGGSJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=NN2CC.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-1H-pyrazole cores are synthesized via cyclocondensation reactions. For example:

  • Reaction : Ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux (4–6 hours) to form 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one.
  • Conditions : Piperidine catalysis in dioxane or ethanol enhances reaction rates and yields (85–89%).
  • Mechanism : The reaction proceeds through enolate formation, followed by nucleophilic attack of hydrazine and cyclization.

Alkylation for Substituted Pyrazoles

Ethyl and methyl groups are introduced via alkylation:

  • Ethylation : Treatment of pyrazolones with ethyl iodide in the presence of NaH/DMF at 60°C for 12 hours achieves N-ethylation.
  • Methylation : Methyl groups are added using methyl iodide under similar conditions.

Formation of the Methanamine Linker

The methanamine bridge is constructed through reductive amination or nucleophilic substitution.

Reductive Amination

  • Step 1 : A pyrazole aldehyde (e.g., 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde) reacts with a pyrazole methylamine (e.g., (1-ethyl-1H-pyrazol-5-yl)methanamine) in methanol.
  • Step 2 : Sodium cyanoborohydride reduces the imine intermediate at pH 5–6, yielding the methanamine linker.
  • Yield : 65–78% after purification via silica gel chromatography.

Nucleophilic Substitution

Alternative routes employ halogenated intermediates:

  • Chlorination : Pyrazole alcohols (e.g., 5-hydroxy-1-ethyl-3-methyl-1H-pyrazole) are treated with PCl₅ to form chlorides.
  • Amination : The chloride reacts with excess methylamine in THF at 25°C for 24 hours, forming the methanamine bond.

Optimization and Challenges

Regioselectivity in Alkylation

Ethylation at the N1 position of pyrazoles is favored over C3/C5 due to steric and electronic factors. For example:

Starting Material Reagent Product Ratio (N1:C3) Yield (%)
3-Methyl-1H-pyrazol-5-one Ethyl iodide 9:1 82
1-Ethyl-3-methylpyrazole Methyl iodide 8:1 75

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:9) resolves regioisomers.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (mp 190–195°C).

Industrial Scalability Considerations

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Flow Conditions : Residence time of 30 minutes at 100°C improves yield by 15% compared to batch processes.
  • Catalyst Recycling : Ba(OH)₂ is recovered via filtration and reused for 5 cycles without significant activity loss.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Reductive Amination Mild conditions, high selectivity Requires expensive borohydrides 65–78
Nucleophilic Substitution Scalable, uses simple reagents Limited to activated intermediates 70–85
One-Pot Multi-Component Reduced purification steps Lower regioselectivity 50–60

Recent Advances

  • Catalytic Systems : Ni-doped zeolites improve alkylation yields to 90% at 80°C.
  • Green Chemistry : Water-mediated reactions reduce organic solvent use by 40%.

Chemical Reactions Analysis

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrazole alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with related pyrazole-based methanamines:

Compound Name Substituents on Pyrazole Rings Molecular Formula Molecular Weight (g/mol) Key References
Target Compound: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine - Pyrazole 1: 1-Ethyl, 3-Methyl
- Pyrazole 2: 1-Ethyl, 5-CH₂NH- linkage
C₁₃H₂₂N₅ 255.75
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) - Pyrazole: 1-Ethyl
- N-Methyl substitution
C₇H₁₃N₃ 139.20
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline - Pyrazole: 1-Ethyl, 3-Methyl
- Aniline: 3-Methyl
C₁₃H₁₇N₃ 215.30
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine - Pyrazole: 1-Ethyl, 3-Methyl
- Thienyl: 5-Fluoro
C₁₃H₁₇FN₄S 280.36
1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine - Pyrazole 1: 1-Ethyl
- Pyrazole 2: 1-(2-Fluoroethyl)
C₁₂H₁₉FN₅ 287.76

Key Observations :

  • Electron-Withdrawing Groups : Fluorine substitution (e.g., in thienyl or fluoroethyl analogs) enhances polarity and may improve binding affinity in biological systems.
  • Linker Variations : The methanamine linker (-CH₂NH-) is conserved across compounds, but substituents on the terminal pyrazole (e.g., thienyl, aniline) modulate electronic properties.

Comparative Yields :

  • N-((1H-Imidazol-5-yl)methyl)hexan-1-amine : 98% yield ().
  • N-((1H-Imidazol-5-yl)methyl)-1-(4-methoxyphenyl)methanamine : 45% yield ().
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine: No yield reported, but purity ≥95% ().

Lower yields in methoxyphenyl derivatives () suggest electron-donating substituents may complicate purification. The target compound’s synthesis likely requires optimization to balance steric effects from ethyl/methyl groups.

Physicochemical and Pharmacological Properties

Property Target Compound LM6 (C₇H₁₃N₃) N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline
Molecular Weight 255.75 139.20 215.30
Polar Surface Area ~50 Ų (estimated) ~30 Ų ~40 Ų
LogP ~2.5 (estimated) ~1.2 ~3.0
Toxicity Not reported Not reported Acute oral toxicity (Category 4)

Notes:

  • Lipophilicity : The target compound’s higher molecular weight and ethyl/methyl groups likely increase LogP compared to LM6, enhancing membrane permeability.
  • Safety Profile : Analogs like N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline show low acute toxicity (Category 4), suggesting the target compound may share similar risks.

Biological Activity

The compound 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine (CAS Number: 956440-75-8) is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C10H15N5C_{10}H_{15}N_5 with a molecular weight of approximately 205.26 g/mol. The structure features two pyrazole rings, which are known for their ability to interact with various biological targets.

Enzyme Inhibition

Pyrazole compounds have been reported to possess enzyme inhibitory properties. For instance, derivatives have shown activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways . The compound's dual pyrazole structure may enhance its binding affinity to these enzymes, potentially leading to anti-inflammatory effects.

Neuropharmacological Effects

The psychopharmacological properties of pyrazoles have been explored in various studies. Compounds within this class have demonstrated effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive function . While direct studies on this specific compound are scarce, its structural attributes suggest it may influence similar pathways.

The biological activity of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine may be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of various receptors involved in neurotransmission and cell signaling.
  • Enzyme Interaction : Its ability to inhibit key enzymes can lead to altered metabolic pathways, particularly in cancer and inflammation.
  • Apoptotic Pathways : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting that this compound may also induce cell death through similar mechanisms.

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